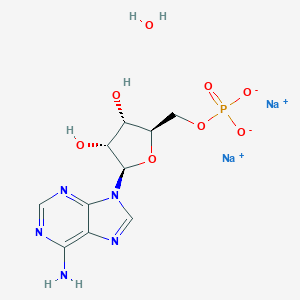
N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide
Vue d'ensemble
Description
N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide, commonly known as MQCA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MQCA belongs to the family of quinoline-based compounds and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of MQCA is not fully understood. However, it is believed that MQCA exerts its therapeutic effects by modulating various signaling pathways in the body. MQCA has been shown to inhibit the activity of certain enzymes, such as histone deacetylase, which play a role in the progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
MQCA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the accumulation of beta-amyloid plaques in Alzheimer's disease. MQCA has also been shown to protect dopaminergic neurons from oxidative stress in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MQCA in lab experiments is its potential therapeutic applications in various diseases. MQCA has been extensively studied for its anticancer, neuroprotective, and anti-inflammatory properties. However, one of the limitations of using MQCA in lab experiments is its high cost of synthesis and limited availability.
Orientations Futures
There are several future directions for research on MQCA. One area of research is to further investigate the mechanism of action of MQCA and its effects on various signaling pathways in the body. Another area of research is to study the potential therapeutic applications of MQCA in other diseases, such as cardiovascular disease and diabetes. Additionally, research can be conducted to develop more cost-effective and efficient methods for synthesizing MQCA.
Méthodes De Synthèse
MQCA is synthesized through a multistep process that involves the reaction of 6-chloroquinoline-5-thiol with 2-bromo-1-hexanethiol in the presence of a base, followed by the reaction of the resulting product with decanoic acid chloride. The final step involves the addition of methylamine to the product to form MQCA.
Applications De Recherche Scientifique
MQCA has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MQCA has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, MQCA has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, MQCA has been shown to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
(2S)-2-hexylsulfanyl-N-(6-methylsulfanylquinolin-5-yl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2OS2/c1-4-6-8-10-11-12-16-24(31-20-13-9-7-5-2)26(29)28-25-21-15-14-19-27-22(21)17-18-23(25)30-3/h14-15,17-19,24H,4-13,16,20H2,1-3H3,(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEKUIKBYWMJMS-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)NC1=C(C=CC2=C1C=CC=N2)SC)SCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)NC1=C(C=CC2=C1C=CC=N2)SC)SCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159183 | |
| Record name | N-(6-(methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |
CAS RN |
134991-85-8 | |
| Record name | N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134991858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(6-(methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)






![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)

![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)



